Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spiroindolines. These compounds are characterized by their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and drug design. The spirocyclic framework provides rigidity and the ability to interact with biological targets in a specific manner, making them attractive candidates for therapeutic applications.
Properties
Molecular Formula |
C21H21F3N2O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
benzyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-4-8-17-18(16)20(14-25-17)9-11-26(12-10-20)19(27)28-13-15-5-2-1-3-6-15/h1-8,25H,9-14H2 |
InChI Key |
IPMSAVMLVMXTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=CC=CC(=C23)C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step processes. One common method includes the condensation of isatin derivatives with amines, followed by cyclization reactions to form the spirocyclic core. For instance, a three-component condensation reaction involving isatin, 5-aminopyrazole, and 1,3-dicarbonyl compounds can be used to produce spirooxindole scaffolds .
Industrial Production Methods
Industrial production methods for spiroindoline compounds often utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce reaction times. Ultrasonic irradiation and environmentally benign solvents are also employed to improve the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: N-bromosuccinimide (NBS), halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, into the molecule.
Scientific Research Applications
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential in drug design, particularly for targeting specific proteins and enzymes.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as proteins and enzymes. The spirocyclic structure allows for precise binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.
Uniqueness
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug design, as it can potentially improve the pharmacokinetic properties of therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
